Home > Products > Screening Compounds P146103 > Talazoparib tosylate
Talazoparib tosylate - 1373431-65-2

Talazoparib tosylate

Catalog Number: EVT-283157
CAS Number: 1373431-65-2
Molecular Formula: C19H14F2N6O
Molecular Weight: 380.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Talazoparib tosylate (systematic name: (2S)-2-{4-[(3,4-dihydro-2H-pyrido[4,3,2-de]phthalazin-8-yl)methyl]piperazin-1-yl}-N-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}phenyl)propanamide 4-methylbenzenesulfonate) is a potent and selective inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP) [, ]. This compound is often employed in scientific research to explore PARP inhibition mechanisms and their implications for various cellular processes, particularly DNA repair pathways.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Compound Description: PARP inhibitors are a class of drugs that block the activity of PARP enzymes. PARP enzymes play a crucial role in the repair of single-strand DNA breaks. By inhibiting PARP, these drugs prevent DNA repair, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in cancer cells with defects in other DNA repair pathways, such as those with BRCA mutations. This concept is known as synthetic lethality. [, ]

Relevance: Poly(ADP-ribose) Polymerase inhibitors are directly related to Talazoparib tosylate, as it is a member of this drug class. They share the same mechanism of action by inhibiting PARP enzymes to prevent DNA repair in cancer cells. [, ]

Olaparib

Compound Description: Olaparib is a first-generation PARP inhibitor approved for treating BRCA-mutated ovarian and breast cancers. []

Chemotherapy Regimens

Compound Description: Chemotherapy regimens for breast cancer typically involve a combination of cytotoxic drugs that kill rapidly dividing cells, including cancer cells. Common examples include platinum-based agents and taxanes. []

Relevance: Chemotherapy regimens are an alternative treatment option for BRCA-mutated breast cancer. While chemotherapy can be effective, Talazoparib tosylate has demonstrated superior efficacy and a more favorable clinical benefit compared to standard chemotherapy regimens in clinical trials. []

Overview

Talazoparib tosylate is a potent inhibitor of poly(ADP-ribose) polymerase, primarily utilized in cancer therapy, particularly for breast and ovarian cancers with BRCA mutations. It is classified as a pharmaceutical compound and is commercially available in capsule form. The tosylate salt form of talazoparib enhances its stability and solubility, making it suitable for therapeutic use.

Source and Classification

Talazoparib was developed by BioMarin Pharmaceutical Inc. and is marketed under the brand name Talzenna. It belongs to the class of drugs known as poly(ADP-ribose) polymerase inhibitors, which are designed to exploit the DNA repair deficiencies found in certain cancer cells. The compound is synthesized as a tosylate salt, which aids in its formulation and delivery.

Synthesis Analysis

Methods and Technical Details

The synthesis of talazoparib involves a multi-step chemical process. A notable patent outlines a method consisting of six steps that efficiently produce talazoparib from precursor compounds. The synthesis process includes:

  1. Formation of Intermediate Compounds: The initial steps involve the reaction of specific compounds to form intermediate structures.
  2. Use of D (-) -tartaric Acid: In one key step, D (-) -tartaric acid is used to facilitate the formation of specific chiral centers in the compound.
  3. Hydrazine Hydrate Reaction: The final steps involve treating an intermediate with hydrazine hydrate under reflux conditions to yield talazoparib .

This method emphasizes simplicity, requiring no metal catalysts and avoiding low-temperature conditions, making it suitable for industrial production .

Molecular Structure Analysis

Structure and Data

Talazoparib has a complex molecular structure characterized by two chiral centers. Its molecular formula is C19_{19}H19_{19}N5_{5}O3_{3}S, with a molecular weight of 552.56 g/mol for the tosylate salt form and 380.35 g/mol for the free base . The structure can be represented as follows:

  • Chemical Formula: C19_{19}H19_{19}N5_{5}O3_{3}S
  • Molecular Weight: 552.56 g/mol (tosylate), 380.35 g/mol (free base)

Structural Features

The compound features a pyrido[4,3,2-de]phthalazin framework, which is critical for its biological activity against cancer cells.

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of talazoparib involves several key reactions:

  1. Condensation Reactions: Initial steps involve condensation reactions to form intermediate compounds.
  2. Chiral Resolution: The use of D (-) -tartaric acid aids in achieving the desired stereochemistry through chiral resolution techniques.
  3. Hydrazine Hydrate Reaction: The final step involves a hydrazine hydrate reaction that leads to the formation of talazoparib from an intermediate compound .

These reactions are optimized for yield and efficiency, ensuring that the final product meets pharmaceutical standards.

Mechanism of Action

Talazoparib exerts its therapeutic effects by inhibiting poly(ADP-ribose) polymerase enzymes, which play a crucial role in DNA repair mechanisms. By blocking these enzymes, talazoparib prevents cancer cells from repairing their damaged DNA, leading to cell death, particularly in cells deficient in homologous recombination repair pathways such as those with BRCA mutations.

Data on Mechanism

  • Target Enzyme: Poly(ADP-ribose) polymerase
  • Effect on Cancer Cells: Induces synthetic lethality in BRCA-deficient tumors by impairing DNA repair mechanisms.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Talazoparib tosylate appears as a white crystalline solid.
  • Solubility: It exhibits low solubility across physiological pH ranges but is soluble enough to provide sink conditions for therapeutic dosing (approximately 17 to 38 µg/mL) .

Chemical Properties

  • Melting Point: Talazoparib tosylate has a melting point onset at approximately 326°C.
  • Stability: The compound is non-hygroscopic and does not require special humidity protection during storage .
Applications

Talazoparib tosylate is primarily used in oncology as a treatment for patients with breast cancer or ovarian cancer that harbor BRCA mutations. Its ability to target specific DNA repair pathways makes it particularly effective in tumors that are otherwise resistant to conventional therapies.

Scientific Uses

  • Cancer Treatment: Approved for use in patients with germline BRCA-mutated breast cancer.
  • Research Applications: Investigated for potential use in combination therapies and other malignancies exhibiting DNA repair deficiencies.

Properties

CAS Number

1373431-65-2

Product Name

Talazoparib tosylate

IUPAC Name

(11S,12R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one

Molecular Formula

C19H14F2N6O

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m1/s1

InChI Key

HWGQMRYQVZSGDQ-HZPDHXFCSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F

Solubility

Soluble in DMSO

Synonyms

Talazoparib tosylate; BMN673; BMN673; BMN-673; LT673; LT 673; LT-673; MDV-3800; MDV 3800; MDV3800; Talazoparib; Talzenna.

Canonical SMILES

CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F

Isomeric SMILES

CN1C(=NC=N1)[C@@H]2[C@H](NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.